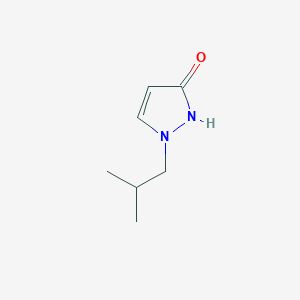

1-Isobutyl-1H-pyrazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-(2-methylpropyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-9-4-3-7(10)8-9/h3-4,6H,5H2,1-2H3,(H,8,10) |

InChI Key |

PEPSFKSLIPUNHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC(=O)N1 |

Origin of Product |

United States |

Investigating Tautomerism and Isomerism in 1 Isobutyl 1h Pyrazol 3 Ol Systems

Fundamental Principles of Prototropic Annular Tautomerism in Pyrazole-3(5)-ols (Pyrazole-3-ol vs. Pyrazolone (B3327878) Forms)

For 1-substituted pyrazol-3-ols, two primary tautomeric forms are possible: the 1H-pyrazol-3-ol form (often referred to as the OH-form) and the 1,2-dihydro-3H-pyrazol-3-one form (the NH-form or pyrazolone form). nih.govmdpi.comresearchgate.net This equilibrium involves the migration of a proton between the oxygen atom at position 3 and the nitrogen atom at position 2 of the pyrazole (B372694) ring.

The 1H-pyrazol-3-ol tautomer possesses an aromatic pyrazole ring, which contributes to its stability. In contrast, the 1,2-dihydro-3H-pyrazol-3-one form features a non-aromatic pyrazolone ring. While the pyrazolone nomenclature is often used in chemical literature and databases, experimental evidence frequently indicates a strong preference for the 1H-pyrazol-3-ol form in many 1-substituted derivatives. nih.govmdpi.com

X-ray crystal structure analyses of related compounds, such as 1-phenyl-1H-pyrazol-3-ol, have unequivocally shown the predominance of the OH-form in the solid state. nih.govmdpi.comnih.gov These studies reveal that the molecules often exist as dimeric units, where two 1H-pyrazol-3-ol molecules are linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine-like nitrogen (N-2) of the other. nih.govmdpi.com

Factors Governing Tautomeric Equilibrium

The delicate balance between the pyrazole-3-ol and pyrazolone tautomers is not static but is instead influenced by a variety of internal and external factors. Understanding these factors is crucial for predicting and controlling the tautomeric composition of 1-isobutyl-1H-pyrazol-3-ol in different scenarios.

Solvent Polarity and Hydrogen Bonding Effects

The nature of the solvent plays a pivotal role in determining the position of the tautomeric equilibrium. In nonpolar solvents, such as chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), 1-substituted pyrazol-3-ols predominantly exist as the 1H-pyrazol-3-ol tautomer, often in the form of hydrogen-bonded dimers. nih.govmdpi.comnih.gov The formation of these dimers stabilizes the OH-form.

In contrast, in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), the equilibrium still favors the 1H-pyrazol-3-ol form, but as monomers. nih.govmdpi.comnih.gov The solvent molecules themselves engage in hydrogen bonding with the OH group, disrupting the self-association into dimers. This is evidenced by downfield shifts of the N-2 signal in ¹⁵N NMR spectra and a smaller chemical shift for the OH proton in ¹H NMR spectra when compared to nonpolar solvents. mdpi.com

Substituent Effects on Tautomeric Preferences

The electronic nature of the substituent at the N-1 position, as well as any substituents on the pyrazole ring, can significantly influence the tautomeric equilibrium. For N-unsubstituted pyrazoles, electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups favor the C5-substituted tautomer. mdpi.com

In the case of 1-substituted pyrazol-3-ols, the isobutyl group at the N-1 position is an electron-donating alkyl group. Based on general principles observed in related systems, this would be expected to stabilize the 1H-pyrazol-3-ol form. Studies on various 1-alkyl and 1-aryl substituted pyrazol-3-ols have consistently shown a strong preference for the OH-form. mdpi.com

Temperature-Dependent Tautomeric Interconversion

Temperature can affect the rate of interconversion between tautomers and, in some cases, the position of the equilibrium. For many pyrazole systems, the prototropic exchange is a rapid process at room temperature on the NMR timescale. researchgate.net This can lead to broadened signals or averaged spectra, making it difficult to distinguish and quantify individual tautomers.

To overcome this, NMR studies are often conducted at low temperatures. mdpi.comresearchgate.netfu-berlin.de By slowing down the rate of proton transfer, the individual signals for each tautomer can be resolved, allowing for the determination of their relative populations and the thermodynamic parameters of the equilibrium. For instance, in the case of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, the ratio of the two tautomers was found to be temperature-dependent. researchgate.net

Experimental Methodologies for Tautomer Elucidation and Quantification

The definitive characterization and quantification of tautomeric forms in solution rely heavily on sophisticated spectroscopic techniques, with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Multinuclear NMR spectroscopy provides a wealth of information for elucidating tautomeric structures. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and particularly ¹⁵N nuclei, a clear distinction can be made between the pyrazole-3-ol and pyrazolone forms. bohrium.comresearchgate.net

A common and effective strategy involves the comparison of the NMR spectra of the tautomeric compound with those of its "fixed" or methylated derivatives. nih.govmdpi.com A "fixed" OH-form is created by O-methylation (e.g., 3-methoxy-1-isobutyl-1H-pyrazole), and a "fixed" NH-form is created by N-methylation at the N-2 position (e.g., 1-isobutyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one). The close resemblance of the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of the parent compound to one of the fixed derivatives provides strong evidence for the predominant tautomeric form. mdpi.com

¹⁵N NMR Spectroscopy: This technique is particularly insightful as the chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and chemical environment. researchgate.net In the 1H-pyrazol-3-ol tautomer, there are two distinct nitrogen environments: a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). This results in a significant difference in their ¹⁵N chemical shifts. mdpi.com Comparison with solid-state NMR data, where the structure is known from X-ray crystallography, can further confirm the dominant tautomer in solution. nih.govmdpi.com

The table below illustrates typical NMR chemical shift data for related 1-substituted pyrazol-3-ols and their fixed derivatives, which can serve as a reference for predicting the spectral characteristics of this compound.

Table 1: Representative ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ, ppm) for 1-Substituted Pyrazol-3-ol Systems

| Compound | Solvent | Nucleus | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | Pyrazole N-1 | Pyrazole N-2 | OH/NH |

|---|---|---|---|---|---|---|---|---|

| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ | ¹³C | 164.9 | 94.3 | 129.1 | - | - | - |

| ¹⁵N | - | - | - | 192.3 | 243.8 | - | ||

| ¹H | - | 5.92 | 7.55 | - | - | 12.87 | ||

| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ | ¹³C | 163.6 | 93.3 | 128.6 | - | - | - |

| ¹⁵N | - | - | - | 194.4 | 262.1 | - | ||

| ¹H | - | 5.86 | 7.74 | - | - | 11.40 | ||

| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed OH) | CDCl₃ | ¹³C | 165.7 | 91.3 | 127.7 | - | - | - |

| ¹⁵N | - | - | - | 195.6 | 261.7 | - | ||

| 1-Methyl-1H-pyrazol-3-ol | CDCl₃ | ¹³C | 164.7 | 91.8 | 128.1 | - | - | - |

| ¹H | - | 5.68 | 7.15 | - | - | 12.02 | ||

| 1-Benzyl-1H-pyrazol-3-ol | CDCl₃ | ¹³C | 165.0 | 92.5 | 128.7 | - | - | - |

| ¹H | - | 5.73 | 7.16 | - | - | 12.10 |

Data derived from studies on analogous compounds. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Tautomer Discrimination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for distinguishing between tautomers. Each tautomer possesses a unique set of vibrational modes, leading to a distinct spectral fingerprint.

In the context of pyrazol-3-ol systems, the most informative spectral regions are those corresponding to the stretching vibrations of the O-H, N-H, and C=O bonds.

OH-Form (1H-Pyrazol-3-ol): This tautomer is characterized by a broad O-H stretching band, typically in the 3400-2400 cm⁻¹ region in IR spectra, which arises from strong intermolecular hydrogen bonding. It will also exhibit a C=N stretching vibration.

CH-Form (Pyrazolidin-3-one): The presence of this form is indicated by a strong C=O stretching absorption, usually found in the 1700-1740 cm⁻¹ range. It would also show characteristic C-H stretching bands.

NH-Form (Zwitterion): This tautomer would display a prominent N-H stretching band, often broadened by hydrogen bonding, and a C=O stretching vibration at a lower frequency compared to the CH-form due to resonance.

Experimental and theoretical studies on pyrazole and its derivatives have successfully used these characteristic frequencies to identify the dominant tautomeric forms. nih.govderpharmachemica.comresearchgate.net For example, a comparative study of pyrazole and 3,5-dimethyl pyrazole utilized FTIR and FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to perform complete vibrational assignments, demonstrating the utility of this approach. nih.govresearchgate.net

Table 1: Typical Vibrational Frequencies for Discriminating Pyrazol-3-ol Tautomers Data is generalized from studies on analogous pyrazole compounds.

| Vibrational Mode | Tautomer | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | OH-Form | 3400 - 2400 | Broad, Strong (IR) |

| C=O Stretch | CH-Form | 1740 - 1700 | Strong (IR) |

| C=O Stretch | NH-Form | 1680 - 1650 | Strong (IR) |

| N-H Stretch | NH-Form | 3300 - 3100 | Medium-Strong (IR) |

| C=N Stretch | OH-Form | 1650 - 1600 | Medium |

| Pyrazole Ring Deformations | All | 1500 - 600 | Variable |

X-ray Crystallography for Solid-State Tautomeric Forms

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. By determining the precise atomic positions, it can definitively locate the position of the labile proton and reveal the molecular structure, including bond lengths and intermolecular interactions.

For N-substituted pyrazolones, crystallographic studies have been pivotal. A notable investigation on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that in its crystalline form, the compound exists exclusively as the 1-phenyl-1H-pyrazol-3-ol tautomer. mdpi.comresearchgate.netnih.gov The crystal structure showed that the molecules form dimeric units, connected by two strong, identical intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine-like nitrogen (N-2) of a second molecule. mdpi.comresearchgate.net This dimeric structure is a common feature in the solid state for this class of compounds. Based on these findings, it is highly probable that this compound would also crystallize as the OH-tautomer, likely forming similar hydrogen-bonded dimers.

Table 2: Illustrative Crystallographic Data for 1-Phenyl-1H-pyrazol-3-ol Dimer Source: Adapted from findings in Molecules (2018), 23(1), 94. mdpi.comnih.gov

| Parameter | Value |

| Tautomeric Form | 1H-Pyrazol-3-ol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Intermolecular Interaction | Hydrogen-bonded dimer (O-H···N) |

| O···N distance | ~2.7 Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomer Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying tautomeric equilibria in solution. The different tautomers possess distinct electronic structures and conjugation systems, resulting in different wavelengths of maximum absorption (λ_max). By analyzing the UV-Vis spectrum in various solvents, researchers can infer the position of the tautomeric equilibrium.

For instance, the OH-form, with its aromatic pyrazole ring, is expected to have a different λ_max compared to the CH-form, which has a saturated carbon at the 4-position and a non-aromatic ring. The electronic absorption spectra can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which aids in the assignment of experimental bands to specific tautomers. nih.gov Studies on related systems have shown that the keto-enol equilibrium can be significantly influenced by solvent polarity, with different tautomers being favored in different media. nih.gov

Table 3: Hypothetical UV-Vis Absorption Maxima for Pyrazol-3-ol Tautomers in Solution Values are illustrative and based on general principles and data from related heterocyclic systems.

| Tautomer | Expected λ_max Range (nm) | Solvent Dependence |

| OH-Form | 240 - 270 | Moderate shift with polarity |

| CH-Form | 270 - 300 | Significant shift with polarity |

| NH-Form | 250 - 280 | Strong shift with polarity |

Theoretical and Computational Approaches to Tautomerism

Computational chemistry offers profound insights into the intricacies of tautomerism, providing data on relative stabilities, transition states, and spectroscopic properties that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Relative Stabilities and Energy Gaps

Density Functional Theory (DFT) is a widely used computational method for investigating tautomeric systems due to its favorable balance of accuracy and computational cost. By optimizing the geometry of each possible tautomer and calculating its total electronic energy, the relative stabilities can be determined.

For pyrazole derivatives, DFT calculations have consistently shown that the relative stability of tautomers is highly dependent on the nature and position of substituents. nih.govmdpi.com For 1-substituted pyrazol-3-ols, calculations generally predict the OH-form to be the most stable tautomer in the gas phase. The energy difference (ΔE) or Gibbs free energy difference (ΔG) between the tautomers indicates the position of the equilibrium. A recent DFT study on pyrazolone derivatives using the B3LYP functional and 6-311++G(d,p) basis set successfully modeled the keto-enol equilibrium, showing excellent agreement with experimental findings. nih.gov

Table 4: Example of Calculated Relative Energies for Pyrazol-3-ol Tautomers using DFT Data is illustrative for a model system.

| Tautomer | Method/Basis Set | Relative Energy (ΔE) (kcal/mol) | Conclusion |

| OH-Form | B3LYP/6-311++G(d,p) | 0.00 | Most Stable |

| CH-Form | B3LYP/6-311++G(d,p) | +5.8 | Less Stable |

| NH-Form | B3LYP/6-311++G(d,p) | +3.2 | Intermediate Stability |

Ab Initio and Semi-Empirical Methods for Tautomer Modeling

Beyond DFT, other computational methods are employed to model tautomerism. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. They can provide very high accuracy, especially for calculating interaction energies and proton transfer barriers, but are computationally demanding. chemrxiv.org These methods are particularly useful for benchmarking the results from DFT and for systems where electron correlation is critical.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster, making them suitable for initial screenings of large molecules or for modeling reaction dynamics in complex systems.

Analysis of Activation Energy Barriers for Proton Transfer

Computational methods are essential for mapping the potential energy surface of the tautomerization reaction and calculating the activation energy (Ea) for the proton transfer. This barrier represents the energy required to convert one tautomer into another via a transition state.

The height of this energy barrier determines the kinetic stability of the tautomers and the rate of their interconversion. High barriers suggest that individual tautomers might be isolable, while low barriers indicate a rapid, dynamic equilibrium. Studies on intramolecular proton transfer have used ab initio molecular dynamics to construct potential energy surfaces and compute the free energy barriers for the process. chemrxiv.org For pyrazole systems, the proton transfer can occur intramolecularly, or it can be assisted by solvent molecules, which can significantly lower the activation barrier.

Advanced Spectroscopic and Analytical Characterization of 1 Isobutyl 1h Pyrazol 3 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 1-Isobutyl-1H-pyrazol-3-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement. The analysis relies on interpreting chemical shifts, coupling constants, and correlation signals.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its structural components: the N-isobutyl group and the pyrazol-3-ol ring. The expected chemical shifts are influenced by the electronic environment of each nucleus. The pyrazol-3-ol core can exist in different tautomeric forms, which significantly affects the observed spectra. The data presented here corresponds to the 1H-pyrazol-3-ol tautomer.

¹H NMR: The proton spectrum would exhibit distinct signals for the isobutyl group and the pyrazole (B372694) ring. The N-CH₂ methylene (B1212753) protons are expected to appear as a doublet, coupled to the adjacent methine (CH) proton. This CH proton, in turn, would be a multiplet due to coupling with both the CH₂ and the two methyl (CH₃) groups. The two methyl groups of the isobutyl moiety are anticipated to be a doublet. On the pyrazole ring, the protons at positions 4 and 5 (H-4 and H-5) would appear as doublets due to their coupling to each other. The hydroxyl (OH) proton signal is typically a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly informative. The C3 carbon, being attached to both a nitrogen and an oxygen atom, is expected to be significantly deshielded, appearing at a high chemical shift. The carbons of the isobutyl group would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N-C H₂-CH | ~3.8 | Doublet (d) | ~55 |

| N-CH₂-C H | ~2.0 | Multiplet (m) | ~28 |

| CH-(C H₃)₂ | ~0.9 | Doublet (d) | ~20 |

| C3-OH | Variable | Broad Singlet (br s) | - |

| C4-H | ~5.8 | Doublet (d) | ~95 |

| C5-H | ~7.4 | Doublet (d) | ~130 |

| C3 | - | - | ~160 |

Note: The chemical shifts (δ) are predicted values relative to TMS and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key COSY correlations would be observed between:

The N-CH₂ protons and the CH methine proton of the isobutyl group.

The CH methine proton and the terminal CH₃ protons of the isobutyl group.

The H-4 and H-5 protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the signal for C4 would correlate with H-4, and the N-CH₂ carbon signal would correlate with the N-CH₂ proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. Key HMBC correlations would include:

Correlations from the N-CH₂ protons to the pyrazole ring carbons C5 and the isobutyl methine carbon (CH).

Correlations from the H-5 proton to the pyrazole carbons C3 and C4.

Correlations from the H-4 proton to the pyrazole carbons C3 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the 3D structure and conformation. A key NOESY correlation would be expected between the N-CH₂ protons of the isobutyl group and the H-5 proton of the pyrazole ring, confirming the N1-substitution.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. rsc.org In 1-substituted pyrazoles, the two nitrogen atoms are in distinct electronic environments. N-1 is a "pyrrole-like" nitrogen, bonded to the isobutyl substituent, while N-2 is a "pyridine-like" imine nitrogen. nih.gov This difference results in distinct chemical shifts. For 1-phenyl-1H-pyrazol-3-ol, the N-1 and N-2 signals are well-separated, a feature also expected for the 1-isobutyl analog. nih.gov The N-1 signal would typically appear at a higher field (lower ppm value) compared to the more deshielded N-2 signal. nih.gov The exact chemical shifts are sensitive to solvent effects and hydrogen bonding. rsc.org

Pyrazol-3-ols are known to exhibit tautomerism, existing in equilibrium between different forms, primarily the OH, NH, and CH tautomers. nih.govmdpi.com This dynamic exchange can lead to broadened signals or averaged signals in the NMR spectra at room temperature. madison-proceedings.com

Variable-temperature (VT) NMR studies are employed to investigate these dynamic processes. nih.gov By lowering the temperature, the rate of tautomeric interconversion can be slowed on the NMR timescale, leading to the resolution of separate signals for each tautomer present in the solution. Conversely, increasing the temperature can cause the signals to coalesce as the exchange rate increases. Analyzing the spectra at different temperatures allows for the determination of the thermodynamic parameters of the equilibrium. madison-proceedings.com For this compound, VT-NMR would be essential to understand its tautomeric preferences in different solvents.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the compound, as each unique formula has a unique exact mass.

For this compound, the molecular formula is C₇H₁₂N₂O. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated using the masses of the most abundant isotopes (¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculated Exact Mass for [C₇H₁₃N₂O]⁺: (7 * 12.000000) + (13 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) = 141.10279

An experimental HRMS measurement yielding a value extremely close to 141.1028 would unequivocally confirm the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

Reactivity and Reaction Mechanisms of 1 Isobutyl 1h Pyrazol 3 Ol and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is dictated by the electronic effects of the existing substituents. In the case of 1-alkyl-1H-pyrazol-3-ols, the C4 position is the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution. mdpi.comresearchgate.net The hydroxyl group at C3 and the alkyl group at N1 both act as electron-donating groups, further activating the ring towards electrophiles.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and Friedel-Crafts reactions. For instance, the nitration of 1-isobutyl-3-methyl-1H-pyrazol-5-ol has been documented, yielding the corresponding 4-nitro derivative. bldpharm.com The reaction proceeds via the generation of a nitronium ion (NO₂⁺) which is then attacked by the electron-rich C4 position of the pyrazole ring.

The general mechanism for electrophilic aromatic substitution on the pyrazole ring involves the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C4 position restores the aromaticity of the pyrazole ring.

Table 1: Examples of Electrophilic Aromatic Substitution on Pyrazole Analogs

| Reactant | Reagent | Product | Reference |

| 1-Isobutyl-3-methyl-1H-pyrazol-5-ol | HNO₃/H₂SO₄ | 3-Isobutyl-1-methyl-4-nitro-1H-pyrazol-5-ol | bldpharm.com |

| 1,3-Diphenyl-1H-pyrazol-4-carbaldehyde | Various | Substituted pyridine (B92270) derivatives | ekb.eg |

Nucleophilic Substitution Reactions and Their Mechanisms

Nucleophilic substitution on the pyrazole ring is generally less facile than electrophilic substitution due to the electron-rich nature of the aromatic system. However, the presence of activating groups or the use of strong nucleophiles can facilitate such reactions. mdpi.comacs.org The C3 and C5 positions of the pyrazole ring are considered electrophilic and are potential sites for nucleophilic attack. mdpi.com

In the context of 1-Isobutyl-1H-pyrazol-3-ol, the hydroxyl group at C3 can potentially be converted into a better leaving group, such as a tosylate or triflate, to enable nucleophilic substitution. However, direct nucleophilic displacement of the hydroxyl group is challenging.

A notable example of nucleophilic substitution on a pyrazole derivative involves a Pummerer/thio-Claisen rearrangement sequence, where an arylsulfinyl group directs the ortho-allylation of pyrazoles. acs.org This metal-free process demonstrates the possibility of introducing nucleophiles onto the pyrazole ring under specific conditions.

Rearrangement Reactions Involving Pyrazole-3(5)-ols (e.g., Fries Rearrangement)

The Fries rearrangement is a well-known reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.org This rearrangement can be applied to O-acylated pyrazol-3-ols, which are analogous to phenolic esters. The reaction provides a valuable route for the synthesis of 4-acyl-1-alkyl-1H-pyrazol-3-ols.

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. wikipedia.orgorganic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the O-acyl bond to generate the acylium ion. This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring in an intramolecular electrophilic aromatic substitution. The reaction can be selective for either the ortho (C4) or para (not applicable in this five-membered ring system) product depending on the reaction conditions such as temperature and solvent. wikipedia.org

A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism. wikipedia.org Additionally, an anionic Fries rearrangement, involving ortho-metalation with a strong base, can lead to the formation of ortho-carbonyl species. wikipedia.orgyoutube.com

Cycloaddition Chemistry of Pyrazole Derivatives

While this compound itself is a product of a cycloaddition reaction (typically between isobutylhydrazine (B3052577) and a β-ketoester), its derivatives can participate in further cycloaddition chemistry. The pyrazole ring can act as a diene or a dipolarophile in certain cycloaddition reactions, although this is less common than its role as a product of such reactions.

More frequently, the substituents on the pyrazole ring are modified to contain functionalities that can undergo cycloaddition. For example, a pyrazole derivative with an alkyne substituent could participate in [3+2] cycloaddition reactions with azides to form triazoles.

The synthesis of pyrazoles often relies heavily on [3+2] cycloaddition reactions between a 1,3-dipole (like a diazo compound or a nitrile imine) and a dipolarophile (like an alkyne or an alkene). chemrxiv.org These reactions are highly valuable for constructing the pyrazole core with various substituents.

Oxidation and Reduction Pathways of the Pyrazole Nucleus

The pyrazole ring is generally considered to be relatively resistant to oxidation and reduction under mild conditions. youtube.com However, under more forcing conditions or with specific reagents, the pyrazole nucleus can undergo transformation.

Oxidation: The oxidation of pyrazole derivatives can be challenging. Strong oxidizing agents can lead to ring cleavage. However, specific oxidative transformations have been reported. For instance, the oxidation of pyrazol-5-amines can lead to the formation of azopyrroles. Mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles highlight the importance of the metal center and the oxidant in the reaction pathway.

Reduction: The reduction of the pyrazole ring to pyrazoline or pyrazolidine (B1218672) requires strong reducing agents. Catalytic hydrogenation over platinum or rhodium catalysts can be employed, but often requires high pressures and temperatures. The specific conditions depend on the substituents present on the pyrazole ring. The reduction of the pyrazole ring is generally more difficult than the reduction of substituents attached to it.

Mechanistic Elucidation of Novel Reactions

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For pyrazole derivatives, various novel reactions and their mechanisms continue to be explored. For example, mechanistic studies on the addition of 2-aryl-3-nitro-2H-chromenes to pyrazoles have revealed a stepwise process involving the formation of a zwitterionic intermediate followed by a mdpi.comyoutube.com-proton sigmatropic shift. wikipedia.org

Computational studies, such as those employing density functional theory (DFT), are increasingly used to investigate the electronic structure and reactivity of pyrazoles, providing insights into reaction pathways and transition states. mdpi.com These theoretical approaches complement experimental findings and contribute to a deeper understanding of the chemical behavior of compounds like this compound.

Computational Chemistry and Molecular Modeling Studies of Pyrazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and molecular orbitals of pyrazole (B372694) derivatives. eurasianjournals.commalayajournal.org These calculations provide insights into the electron-donating and accepting abilities of a molecule, which are crucial for predicting its reactivity and biological interactions. malayajournal.org

Studies on various pyrazole derivatives have utilized DFT methods, such as B3LYP with different basis sets (e.g., 6-311G(d,p) and 6-311++G(2d,2p)), to determine key quantum chemical features. malayajournal.orgresearchgate.net These features include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical potential (µ), and dipole moment. malayajournal.orgresearchgate.net

For instance, in a study of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, the HOMO populations were found to be concentrated on a specific carbon atom, while the LUMO populations were distributed across other carbon atoms. malayajournal.org The energy gap (ΔE) is a critical parameter for molecular stability, with a larger gap indicating higher stability. malayajournal.org Furthermore, the electron-donating and accepting capabilities can be inferred from the HOMO and LUMO energies, respectively. malayajournal.org

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2a (Gas Phase) | DFT/B3LYP/6-311G(d,p) | -6.54 | -2.11 | 4.43 | 2.34 |

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2b (Gas Phase) | DFT/B3LYP/6-311G(d,p) | -6.49 | -2.09 | 4.40 | 3.12 |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational space and dynamic behavior of pyrazole derivatives. eurasianjournals.com These methods are crucial for understanding how these molecules behave in a biological environment and how they interact with target proteins. eurasianjournals.comnih.gov

Molecular dynamics (MD) simulations, often performed using software like Gromacs, can track the stability and conformational changes of a ligand when bound to a protein's active site. nih.gov For example, a 100 ns MD simulation of a pyrazole derivative (compound 25) complexed with RET kinase showed that the system reached equilibrium, with the ligand remaining stable within the binding pocket. nih.gov The root mean square deviation (RMSD) of both the protein and the ligand are key indicators of the simulation's stability. nih.gov Minimal fluctuations in RMSD suggest a stable binding conformation. nih.gov

These simulations provide a dynamic picture of the ligand-protein interactions, complementing the static view offered by molecular docking. nih.gov

| System | Simulation Time (ns) | Key Finding |

|---|---|---|

| Compound 25 - RET Kinase Complex | 100 | The system reached equilibrium, with the ligand showing stable binding. nih.gov |

| Pyrazole-containing imide derivative A2 - Hsp90α Complex | Not Specified | MD simulation was used to explore the most likely binding mode. nih.gov |

Ligand-Target Interaction Modeling and Binding Mode Predictions (Molecular Level)

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms. nih.govresearchgate.net

For pyrazole derivatives, docking studies have been performed against various biological targets, including kinases like RET and EGFR, as well as enzymes like topoisomerase II and IV. nih.govnih.govnih.gov These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking of a pyrazole derivative into the active site of RET kinase identified key residues like Ala807, Lys808, Gly810, Ser811, and Leu881 as being important for binding. nih.gov The reliability of the docking protocol is often validated by redocking a known co-crystallized ligand and comparing its pose to the experimental structure. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The binding affinity of a ligand to its target is determined by a combination of interactions, with hydrogen bonds and hydrophobic interactions playing a crucial role. nih.gov The analysis of these interactions provides a detailed understanding of the binding mode.

In the case of pyrazole derivatives, these interactions are consistently observed in both docking and molecular dynamics studies. nih.gov For example, the binding of a potent pyrazole inhibitor to RET kinase was characterized by several hydrogen bonds and hydrophobic interactions with key active site residues. nih.gov The contribution of different energy components, such as van der Waals energy and electrostatic energy, can be calculated using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to quantify the importance of these interactions. nih.gov

| Ligand | Target Protein | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Compound 25 (Pyrazole derivative) | RET Kinase | Ala807, Lys808, Gly810, Ser811, Leu881 nih.gov | Hydrogen bonds, Hydrophobic interactions nih.gov |

| Pyrazole-thiosemicarbazone (3a) | Topoisomerase II/IV | Not specified | Hydrogen bonding nih.gov |

| Pyrazole-thiazolidinone (4b) | Topoisomerase II/IV | Not specified | Hydrogen bonding nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Development based on Theoretical Descriptors

Predictive Modeling of Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govshd-pub.org.rs These models are valuable for predicting the activity of newly designed compounds, thereby saving time and resources in the drug discovery process. nih.govnih.gov

Both 2D and 3D-QSAR models have been developed for pyrazole derivatives to predict their activity as, for example, acetylcholinesterase inhibitors or EGFR kinase inhibitors. nih.govshd-pub.org.rs These models are built using various molecular descriptors, which can be calculated from the chemical structure. nih.govshd-pub.org.rs The statistical robustness of a QSAR model is assessed through parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (q²). nih.govrsc.org

For instance, a 3D-QSAR study on pyrazole derivatives as MALT1 inhibitors yielded a CoMFA model with a q² of 0.588 and an r² of 0.982, indicating good statistical significance. rsc.org Such models can then be used to predict the activity of novel pyrazole derivatives. nih.govrsc.org

| QSAR Model Type | Target | Key Statistical Parameters | Significance |

|---|---|---|---|

| 3D-QSAR (CoMFA) | MALT1 Inhibitors | q² = 0.588, r² = 0.982 rsc.org | Good statistical significance and predictive ability. rsc.org |

| 2D-QSAR | EGFR Kinase Inhibitors | Not specified | Models were improved after outlier removal. nih.gov |

| 2D-QSAR | Acetylcholinesterase Inhibitors | Statistically robust model developed. shd-pub.org.rs | Provided valuable information for future design. shd-pub.org.rs |

Statistical Validation of QSAR Models

The robustness and predictive power of Quantitative Structure-Activity Relationship (QSAR) models for pyrazole derivatives are critically assessed through rigorous statistical validation. This process ensures that the developed models are not a result of chance correlations and can reliably predict the activity of new, untested compounds. Both internal and external validation techniques are employed to achieve this.

Internal validation methods assess the stability and robustness of the model using the training set data. A widely used internal validation technique is cross-validation, often in the form of leave-one-out (LOO) or leave-multiple-out (LMO) cross-validation. The cross-validated correlation coefficient (Q²) is a key metric derived from this process, with a high Q² value indicating good internal predictive ability. For instance, a 2D-QSAR model developed for 1H-Pyrazole analogs as epidermal growth factor receptor (EGFR) inhibitors reported a Q² of 0.9668, signifying a highly reliable model. researchgate.net Other internal validation parameters include the coefficient of determination (R²), adjusted R² (R²adj), and the standard deviation of the error of prediction.

External validation, on the other hand, evaluates the model's ability to predict the activity of an external set of compounds that were not used in the model's development. The predictive ability is often quantified by the predictive R² (R²pred). A 2D-QSAR model for 1H-Pyrazole derivatives as EGFR inhibitors demonstrated an R²pred of 0.721131, which satisfies the general benchmark for an acceptable model. researchgate.net The Organization for Economic Co-operation and Development (OECD) has established stringent guidelines for the validation of QSAR models to ensure their reliability for regulatory purposes. nih.gov These guidelines emphasize the need for a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

The selection of variables and the complexity of the model are also crucial aspects. Techniques like multiple linear regression (MLR) and support vector machine (SVM) are used to develop linear and non-linear QSAR models, respectively. researchgate.net The statistical significance of these models is further confirmed through various statistical tests. The development of statistically robust 2D and 3D QSAR models for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors has been achieved using genetic algorithm-based multiple linear regression (GA-MLR). shd-pub.org.rs

Table 1: Statistical Validation Parameters for a 2D-QSAR Model of 1H-Pyrazole Derivatives as EGFR Inhibitors

| Parameter | Value | Significance |

| R² train | 0.9816 | High correlation between observed and predicted activities in the training set. |

| Q² | 0.9668 | Excellent internal predictive ability of the model. researchgate.net |

| R² adj | 0.97706 | R² adjusted for the number of descriptors in the model. |

| R² test | 0.6952 | Good predictive performance on the external test set. |

| R² pred | 0.721131 | Satisfactory predictive power for new compounds. researchgate.net |

In Silico Prediction of Theoretical Pharmacokinetic Parameters (ADMET Profiling)

In the contemporary drug discovery and development pipeline, the early assessment of a compound's pharmacokinetic properties is paramount to avoid late-stage failures. In silico methods provide a rapid and cost-effective approach to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel chemical entities. For pyrazole derivatives, including 1-isobutyl-1H-pyrazol-3-ol, various computational tools and web servers are employed to forecast their drug-likeness and pharmacokinetic behavior.

Web-based platforms like SwissADME and pkCSM are frequently utilized to compute a wide range of ADMET parameters. nih.gov These tools take the simplified molecular-input line-entry system (SMILES) format of the compounds as input to generate predictions. Key predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, metabolism by cytochrome P450 (CYP) enzymes, and various toxicity endpoints.

For instance, in silico ADMET prediction studies have been conducted on a series of pyrazole derivatives to evaluate their potential as drug candidates. semanticscholar.orgjohnshopkins.edu These studies often assess compliance with established drug-likeness rules, such as Lipinski's rule of five, which helps to filter compounds with poor oral bioavailability prospects. The prediction of ADMET properties for pyrazole and pyrazoline derivatives has been performed to identify potential antimicrobial agents, highlighting the importance of these computational analyses in the early stages of drug design. researchgate.net

The predicted ADMET profile of a compound can guide medicinal chemists in optimizing its structure to improve its pharmacokinetic properties. For example, if a pyrazole derivative is predicted to have poor oral absorption, modifications can be made to its chemical structure to enhance its solubility and permeability. Similarly, if a compound is predicted to be a substrate for a specific CYP enzyme, leading to rapid metabolism, structural changes can be introduced to block the metabolic site.

Table 2: Representative In Silico Predicted ADMET Parameters for a Pyrazole Derivative

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Substrate | Yes | May be metabolized by the CYP2D6 enzyme. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Development of Novel Computational Methodologies for Pyrazole Chemistry

The field of computational chemistry is continuously evolving, with the development of new methodologies and algorithms that enhance the accuracy and efficiency of molecular modeling and drug design. In the context of pyrazole chemistry, these advancements are crucial for accelerating the discovery of new therapeutic agents.

One area of active development is the refinement of force fields used in molecular dynamics (MD) simulations. eurasianjournals.com More accurate force fields can provide a more realistic representation of the dynamic behavior of pyrazole derivatives and their interactions with biological targets. eurasianjournals.com The integration of multi-scale modeling approaches is another promising direction, allowing for the study of complex biological systems at different levels of detail.

Machine learning and artificial intelligence (AI) are also being increasingly applied to pyrazole chemistry. These technologies can be used to develop predictive models for a wide range of properties, from biological activity to ADMET profiles, with greater speed and accuracy than traditional methods. For example, machine learning algorithms can be trained on large datasets of pyrazole derivatives to identify novel structural features that are associated with desired pharmacological effects.

Furthermore, the development of novel computational methodologies extends to the design and synthesis of new pyrazole derivatives. Computational tools can be used to generate virtual libraries of pyrazole-based compounds and to prioritize them for synthesis based on their predicted properties. This approach can significantly reduce the time and resources required for lead optimization. The use of computational models and simulation analyses provides valuable information for the future design of pyrazole analogs with improved potency and selectivity. shd-pub.org.rs

The ongoing development of these novel computational methodologies holds immense promise for advancing our understanding of pyrazole chemistry and for accelerating the discovery of new drugs based on this versatile heterocyclic scaffold. eurasianjournals.com

Coordination Chemistry and Metal Complexation of Pyrazole 3 5 Ols

1-Isobutyl-1H-pyrazol-3-ol as a Ligand: Chelation Modes and Metal Binding Sites

This compound, a derivative of the pyrazol-3-ol scaffold, is a versatile ligand capable of coordinating to metal ions in several ways. The most common coordination mode for pyrazol-3-ols is as a bidentate O,N-donor ligand. nih.gov Upon deprotonation of the hydroxyl group, the resulting pyrazolate anion can chelate a metal center through the oxygen atom of the hydroxyl group and the nitrogen atom at the 2-position of the pyrazole (B372694) ring, forming a stable five- or six-membered chelate ring.

In addition to the common O,N-bidentate chelation, other coordination modes for pyrazole-based ligands have been observed, including monodentate coordination through the N2-nitrogen and bridging coordination where the pyrazolate ligand links two or more metal centers. nih.gov The specific coordination mode adopted by this compound will depend on various factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions.

The tautomeric nature of this compound, existing as the OH, NH, and CH tautomers, adds another layer of complexity and versatility to its coordination chemistry. The predominant tautomer in solution and the one that participates in coordination can be influenced by the solvent, temperature, and the Lewis acidity of the metal ion. mdpi.comnih.gov

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net For this compound, the deprotonation of the hydroxyl group is often a prerequisite for coordination, which can be accomplished by the addition of a base or by using a metal precursor that can facilitate deprotonation.

Transition metal complexes of pyrazole derivatives are widely studied due to their interesting magnetic, electronic, and catalytic properties. The synthesis of a transition metal complex of this compound could be exemplified by the reaction of the ligand with a metal(II) salt, such as copper(II) acetate, in a solvent like methanol (B129727) or ethanol. nih.gov The resulting complex would likely feature the deprotonated ligand acting as an O,N-bidentate chelate.

Table 1: Representative Synthesis of a Transition Metal Complex with a 1-Alkyl-pyrazol-3-ol Ligand

| Reactants | Solvent | Conditions | Product |

|---|---|---|---|

| 1-Alkyl-1H-pyrazol-3-ol, Copper(II) Acetate | Methanol | Stirring at room temperature | Bis(1-alkyl-1H-pyrazol-3-olato)copper(II) |

This table presents a generalized synthetic route based on common procedures for related compounds.

Characterization of these complexes typically involves a combination of spectroscopic techniques and elemental analysis. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O and C=N bonds. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. Magnetic susceptibility measurements are often employed to determine the magnetic properties of paramagnetic complexes, such as those of copper(II).

The coordination chemistry of pyrazole-based ligands extends to main group elements and lanthanides. nih.govnih.gov The synthesis of main group element complexes can be achieved by reacting this compound with organometallic precursors or halide salts of the desired element. For instance, reaction with an aluminum alkyl would likely lead to the formation of an aluminum complex with the pyrazolate ligand.

Lanthanide complexes with pyrazole-derived ligands are of interest due to their unique photoluminescent properties. nih.govmdpi.commdpi.comnih.gov The synthesis of a lanthanide complex with this compound would typically involve the reaction of the ligand with a lanthanide(III) salt, such as a chloride or nitrate, in a suitable solvent. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Table 2: Representative Synthesis of a Lanthanide Complex with a Pyrazol-3-ol Derivative

| Reactants | Solvent | Conditions | Product |

|---|---|---|---|

| 1-Alkyl-1H-pyrazol-3-ol, Europium(III) Chloride | Ethanol/Water | Reflux | Tris(1-alkyl-1H-pyrazol-3-olato)europium(III) |

This table presents a generalized synthetic route based on common procedures for related compounds.

Characterization of these complexes would involve similar techniques as for transition metals, with a particular emphasis on photoluminescence spectroscopy for the lanthanide complexes to evaluate their emission properties.

Structural Analysis of Coordination Compounds (X-ray, NMR, EPR)

The precise determination of the structure of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for the structural analysis of coordination compounds of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for characterizing the structure of diamagnetic complexes in solution. 1H and 13C NMR spectra can confirm the presence of the isobutyl group and the pyrazole ring in the complex. researchgate.netresearchgate.net Coordination of the ligand to a metal center typically leads to shifts in the chemical shifts of the protons and carbons near the binding sites. For instance, the resonance of the proton on the carbon adjacent to the coordinating nitrogen would be expected to shift upon complexation. For paramagnetic complexes, NMR spectra can be broad and more difficult to interpret, but can still provide valuable structural information. 15N NMR can be particularly informative for studying the tautomerism and coordination of the pyrazole ring. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique specifically for studying paramagnetic species, such as complexes of copper(II) or other transition metals with unpaired electrons. nih.govresearchgate.netnih.govresearchgate.net The EPR spectrum of a copper(II) complex of this compound would provide information about the electronic environment of the copper ion and the geometry of the complex. The g-values and hyperfine coupling constants obtained from the spectrum are sensitive to the nature of the donor atoms and the coordination geometry.

Table 3: Expected Spectroscopic Data for a Hypothetical Bis(1-isobutyl-1H-pyrazol-3-olato)copper(II) Complex

This table presents expected data based on known characteristics of similar pyrazole-metal complexes.

Influence of Ligand Tautomerism on Coordination Geometry and Electronic Properties

As previously mentioned, this compound can exist in different tautomeric forms: the 3-hydroxy (OH), the 3-oxo-2,3-dihydro (NH), and the 3-oxo-4,5-dihydro (CH) forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. mdpi.comnih.gov The coordination of a metal ion can also significantly affect this equilibrium, often stabilizing one tautomeric form over the others.

The tautomeric equilibrium can be investigated using spectroscopic techniques. In solution, NMR spectroscopy, particularly 15N NMR, can be used to identify the predominant tautomer. mdpi.com In the solid state, X-ray crystallography provides unambiguous evidence of the tautomeric form present in the crystal structure. The interplay between tautomerism and coordination is a key feature of the chemistry of pyrazol-3-ols and offers a route to fine-tune the properties of their metal complexes.

Research Applications of Pyrazole-Metal Complexes (e.g., as Catalysts, in Materials Science, Sensors)

Metal complexes of pyrazole derivatives have shown promise in a variety of applications, and it is conceivable that complexes of this compound could exhibit similar utility.

Materials Science: The ability of pyrazole ligands to form diverse coordination networks makes them attractive building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can exhibit interesting properties such as porosity, luminescence, and magnetism. Lanthanide complexes of pyrazol-3-ol derivatives, for instance, could be incorporated into materials with specific photoluminescent properties.

Sensors: Pyrazole-based ligands have been successfully employed in the design of fluorescent chemosensors for the detection of metal ions. nih.govresearchgate.netrsc.org The coordination of a specific metal ion to the ligand can lead to a change in its fluorescence properties, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence intensity. A complex of this compound could potentially be designed to selectively bind to a target metal ion, leading to a measurable optical response. For example, pyrazole-based sensors have shown selectivity for ions such as Fe3+, Al3+, Zn2+, and Cd2+. nih.govrsc.org

Table 4: Potential Research Applications of this compound Metal Complexes

| Application Area | Potential Role of the Metal Complex |

|---|---|

| Catalysis | Catalyst for oxidation or C-C coupling reactions. |

| Materials Science | Building block for luminescent coordination polymers or MOFs. |

| Sensors | Fluorescent chemosensor for the selective detection of metal ions. |

This table outlines potential applications based on the known activities of related pyrazole-metal complexes.

Advanced Research Applications and Future Directions

Integration of 1-Isobutyl-1H-pyrazol-3-ol in Advanced Materials Science

The unique structural and electronic properties of pyrazole (B372694) derivatives position them as valuable components in the development of new materials. researchgate.net The pyrazol-3-ol core, in particular, offers sites for hydrogen bonding and metal coordination, which are crucial for creating functional materials.

Optical Materials

Pyrazole derivatives are investigated for their applications in optical materials, including those with nonlinear optical (NLO) properties and as components in Organic Light Emitting Diodes (OLEDs). rsc.orgresearchgate.net The electronic characteristics of the pyrazole ring can be tuned by altering substituents. For a compound like this compound, the isobutyl group at the N1 position and the hydroxyl group at the C3 position influence the molecule's electron density and polarizability.

Research into related pyrazole structures shows a correlation between molecular properties and potential optical applications. rsc.org Computational studies, often using Density Functional Theory (DFT), help predict properties like hyperpolarizability, a key factor in NLO materials. rsc.org The keto-enol tautomerism inherent in pyrazol-3-ols can also influence their photophysical properties, making them interesting candidates for photoswitchable materials.

Supramolecular Assemblies

The ability of this compound to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the ring nitrogen and carbonyl tautomer) makes it an excellent building block for supramolecular chemistry. These non-covalent interactions can guide the self-assembly of molecules into well-ordered, large-scale structures like liquid crystals, gels, or crystalline networks. In the solid state, pyrazol-3-ol derivatives are known to form dimers through strong O—H⋯N hydrogen bonds. nih.gov This predictable interaction is a powerful tool for designing crystal structures with specific topologies and properties.

Pyrazole-3(5)-ols in Catalyst Design and Development

The pyrazole-3(5)-ol scaffold is a versatile ligand in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl/keto group can chelate to metal centers, forming stable complexes. These metal complexes can then act as catalysts for a variety of organic transformations. The isobutyl group in this compound provides steric bulk and influences the solubility of both the ligand and the resulting metal complex, which can be used to tune the catalyst's activity and selectivity. Schiff bases derived from aminopyrazoles and their metal complexes have shown catalytic activity and enhanced biological activity compared to the ligands alone. tandfonline.com

Future Prospects in Synthetic Methodologies for Pyrazole Systems

While classical methods for pyrazole synthesis, such as the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, are well-established, research continues to focus on developing more efficient, regioselective, and environmentally friendly methodologies. researchgate.netmdpi.com

Future advancements are expected in the following areas:

Flow Chemistry: Continuous-flow processes offer improved safety, scalability, and reduced reaction times for pyrazole synthesis. mdpi.com Strategies for multi-step synthesis of complex heterocyclic systems in modular flow setups are a key area of development. mdpi.com

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials provide a rapid and efficient route to complex and diverse pyrazole libraries. nih.gov

Catalytic Methods: The use of transition metal catalysts, such as copper or palladium, enables novel cycloaddition and coupling reactions for constructing and functionalizing the pyrazole ring under milder conditions. nih.gov

Green Chemistry: The use of greener solvents like ethanol, microwave-assisted synthesis, and the development of catalyst-free methods are gaining traction to reduce the environmental impact of pyrazole synthesis. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Disadvantages | Future Direction |

|---|---|---|---|

| Classical Cyclocondensation | Readily available starting materials, well-established. mdpi.com | Often requires harsh conditions, potential for regioisomer mixtures. | Optimization for milder conditions and improved regioselectivity. |

| 1,3-Dipolar Cycloaddition | High regioselectivity, access to diverse structures. mdpi.com | Requires synthesis of potentially unstable dipoles (e.g., diazo compounds). mdpi.com | Development of safer in-situ dipole generation methods. nih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity-oriented. nih.gov | Complex optimization, mechanism can be difficult to elucidate. | Design of new MCRs for novel pyrazole scaffolds. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, rapid optimization, automation. mdpi.com | Higher initial equipment cost, challenges with solids handling. mdpi.com | Integration of in-line purification and multi-step synthesis. mdpi.com |

Emerging Spectroscopic and Computational Techniques for Enhanced Pyrazole Research

The characterization and understanding of pyrazole derivatives like this compound heavily rely on a combination of spectroscopic and computational methods. researchgate.net

Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for unambiguously determining the structure and regiochemistry of substituted pyrazoles. nih.gov FT-IR and Raman spectroscopy provide detailed information about vibrational modes and functional groups. researchgate.net

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of pyrazole research. eurasianjournals.com DFT is used to:

Predict molecular geometries, vibrational frequencies, and NMR chemical shifts to support experimental data. rsc.org

Analyze the electronic structure, including frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, to understand reactivity. researchgate.net

Study reaction mechanisms and predict the regioselectivity of synthetic routes.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of pyrazole derivatives and their interactions with other molecules. eurasianjournals.com

Design Principles for Novel Pyrazole Scaffolds with Tunable Reactivity and Specific Molecular Interactions

The design of new pyrazole-based molecules for specific applications, from materials to medicine, is guided by established structure-property relationships. researchgate.net The pyrazole ring is considered a "privileged scaffold" due to its synthetic accessibility and versatile biological activity. mdpi.com

Key design principles include:

Substituent Effects: Varying the substituents at different positions on the pyrazole ring allows for fine-tuning of its electronic and steric properties. For example, introducing electron-withdrawing or -donating groups can alter the reactivity of the ring and the properties of functional groups attached to it. researchgate.net The isobutyl group on this compound, for instance, impacts its lipophilicity and steric profile.

Scaffold Modification: Creating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, expands the chemical space and introduces new properties and interaction sites. researchgate.netmdpi.com

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic rings (like phenyl) or amide bonds in drug design, helping to improve properties like metabolic stability and target binding affinity. mdpi.com

QSAR and Molecular Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are computational tools that help rationalize the interaction of pyrazole derivatives with biological targets and guide the design of new compounds with enhanced potency and selectivity. researchgate.netnih.gov

Q & A

Q. Table 1: Reaction Conditions for Pyrazole Synthesis

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α,β-unsaturated ketone | Phenyl hydrazine | Ethanol | 80 | 65–75 | |

| Brominated precursor | Chloranil | Xylene | 140 | 70–85 |

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

X-ray crystallography is the gold standard for structural elucidation:

- Data Collection : Single crystals are mounted on a diffractometer (e.g., Bruker SMART APEX II) at 100 K. reports a mean C–C bond length of 0.003 Å and R factor of 0.062, ensuring high precision .

- Refinement : Software like SHELXL refines positional and thermal displacement parameters. highlights a data-to-parameter ratio of 23.8, critical for minimizing overfitting .

- Validation : Check for disorder (e.g., isobutyl group rotational freedom) and hydrogen-bonding networks (O–H···N interactions in pyrazole rings).

Advanced: How can computational models predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Density Functional Theory (DFT) and retrosynthetic analysis guide reactivity predictions:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., C-4 position in pyrazole). ’s AI-driven synthesis planner uses Template_relevance models to prioritize feasible pathways .

- Nucleophilic Attack : Simulate transition states for reactions with amines or thiols. The hydroxyl group at C-3 may stabilize intermediates via intramolecular H-bonding.

- Contradiction Resolution : If experimental and computed activation energies diverge, re-evaluate solvent effects (e.g., PCM model for ethanol) or dispersion corrections.

Advanced: What strategies resolve discrepancies in spectroscopic data for pyrazole derivatives?

Methodological Answer:

Contradictions in NMR or IR data often arise from tautomerism or solvent effects:

- Tautomer Analysis : Use variable-temperature NMR to detect equilibrium between 1H-pyrazol-3-ol and 3-hydroxypyrazole forms. ’s crystallographic data confirms the dominant tautomer .

- Solvent Benchmarking : Compare NMR in DMSO-d6 vs. CDCl3. The hydroxyl proton may appear as a broad peak at δ 10–12 ppm in DMSO due to hydrogen bonding.

- Cross-Validation : Pair LC-MS (for molecular ion [M+H]+) with high-resolution FT-IR to confirm functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹).

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : Peaks for isobutyl groups (δ 0.9–1.1 ppm for CH3, δ 2.1–2.3 ppm for CH2) and pyrazole protons (δ 6.2–6.5 ppm for C4-H, δ 10.5 ppm for OH).

- NMR : Carbonyl (C=O) at δ 160–170 ppm absent, confirming hydroxyl substitution.

- IR : Broad O–H stretch (~3400 cm⁻¹), aromatic C–N (1350 cm⁻¹), and C–O (1250 cm⁻¹).

- MS : Molecular ion [M+H]+ at m/z 167.1 (C7H12N2O).

Advanced: How does this compound interact with indoor surfaces in experimental setups?

Methodological Answer:

Surface adsorption impacts reaction reproducibility:

- Microscopy : Use atomic force microscopy (AFM) or ToF-SIMS () to map compound adhesion on glass or steel surfaces .

- Mitigation : Pre-treat surfaces with silanes to reduce hydroxyl group interactions.

- Quantification : Langmuir isotherm models fit adsorption data, with ΔGads indicating physisorption (e.g., −20 kJ/mol).

Q. Key Considerations for Researchers

- Basic Research : Prioritize synthesis optimization and spectral validation.

- Advanced Studies : Address tautomerism, computational modeling, and surface interactions to resolve data inconsistencies.

- Avoid Pitfalls : Commercial sources like BenchChem are excluded per guidelines; rely on peer-reviewed crystallography and synthesis protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.